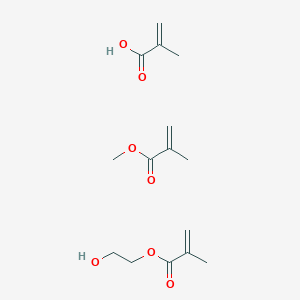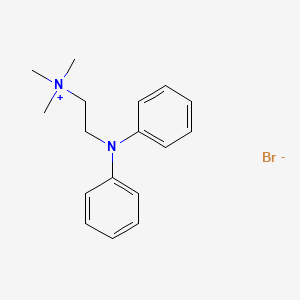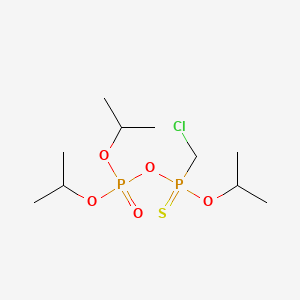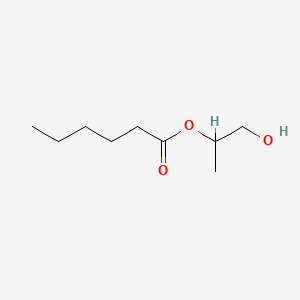
Propylene glycol 2-hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is used in various applications due to its unique chemical properties, including its role as a solvent and intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol 2-hexanoate is synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the water by-product is continuously removed to ensure high yields. The final product is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propylene glycol 2-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to propylene glycol and hexanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under specific conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propylene glycol and hexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Propylene glycol 2-hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets. As a solvent, it can enhance the solubility of hydrophobic compounds, facilitating their transport and interaction with biological membranes. In drug delivery systems, it can improve the bioavailability of active pharmaceutical ingredients by increasing their solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol: A diol with similar solubility properties but lacks the ester functionality.
Hexanoic acid: A carboxylic acid that can form esters with various alcohols.
Ethylene glycol 2-hexanoate: An ester formed from ethylene glycol and hexanoic acid, similar in structure but with different physical properties.
Uniqueness
Propylene glycol 2-hexanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as a solvent and intermediate in various chemical reactions makes it valuable in multiple applications, distinguishing it from other similar compounds.
Properties
CAS No. |
29592-92-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
PWNFTZZOSNXDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
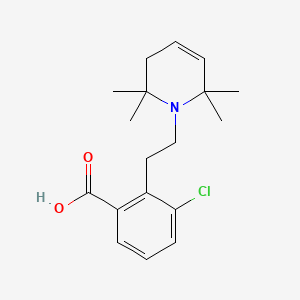
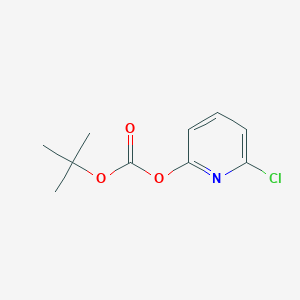
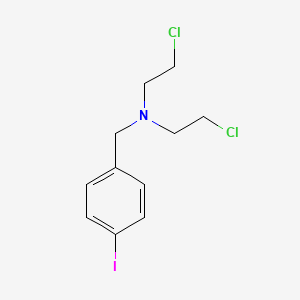
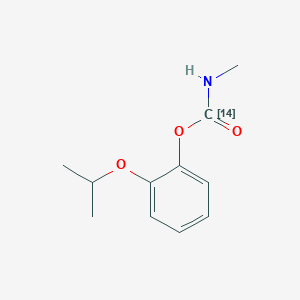

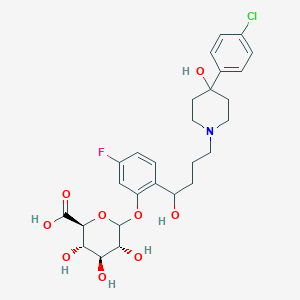
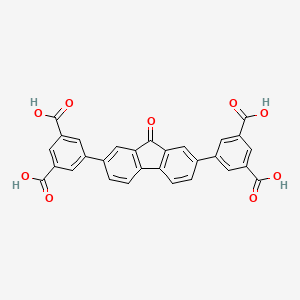
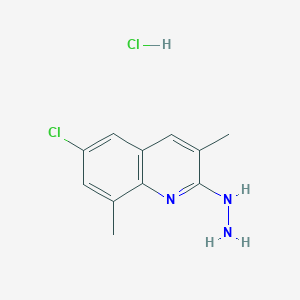
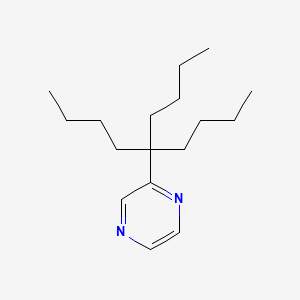
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
